REACTION_CXSMILES
|
CO.[OH:3][C:4]1[CH:27]=[C:26]([O:28]COC)[CH:25]=[C:24]([O:32]COC)[C:5]=1[C:6](=[O:23])[CH:7]=[CH:8][C:9]1[CH:14]=[CH:13][C:12]([O:15]COC)=[C:11]([O:19]COC)[CH:10]=1.Cl.CO>O>[OH:3][C:4]1[CH:27]=[C:26]([OH:28])[CH:25]=[C:24]([OH:32])[C:5]=1[C:6](=[O:23])[CH:7]=[CH:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]([OH:19])[CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
2'-hydroxy-3,4,4',6'-tetrakis(methoxymethoxy)chalcone
|
Quantity
|
5.19 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(C=CC2=CC(=C(C=C2)OCOC)OCOC)=O)C(=CC(=C1)OCOC)OCOC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the formed suspension
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
FILTRATION
|
Details
|
the precipitated crystal was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to obtain 2.81 g (yield=87.2%) of a crude crystal
|
Type
|
WASH
|
Details
|
The crude crystal was subjected to the column chromatography (200 g of 240-400 mesh Kieselgel 60; 0.3 kg/cm2 : eluting solvent: hexane/ethyl acetate=2/1, 2700 ml, hexane/ethyl acetate=1/1)
|
Type
|
CUSTOM
|
Details
|
Fractions of 50 ml were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(C=CC2=CC(=C(C=C2)O)O)=O)C(=CC(=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 32.9% | |
YIELD: CALCULATEDPERCENTYIELD | 32.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |